molecular formula C8H2F15NO B1329318 Perfluorooctanamide CAS No. 423-54-1

Perfluorooctanamide

Cat. No. B1329318
CAS RN: 423-54-1
M. Wt: 413.08 g/mol
InChI Key: UGMUDSKJLAUMTC-UHFFFAOYSA-N
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Description

Perfluorooctanamide is a compound that is part of a larger group of chemicals known as perfluoroalkanesulfonamides. These compounds are of environmental concern due to their presence in the atmosphere and their potential to contribute to pollution in remote locations through atmospheric transport and oxidation. They can lead to the formation of perfluorocarboxylates (PFCA) and perfluorooctanesulfonate (PFOS), which are persistent environmental pollutants .

Synthesis Analysis

The synthesis of perfluorooctanamide and related compounds involves the reaction of perfluoroalkanesulfonyl fluoride with primary or secondary amines. This process can yield a variety of N-alkylated perfluorooctanesulfonamides. Additionally, perfluorooctanesulfonamidoethanols can be obtained from these N-alkyl perfluoroalkanesulfonamides through alkylation with bromoethanol or via a two-step process involving alkylation with acetic acid 2-bromo-ethyl ester followed by hydrolysis. The synthesis of perfluorooctanesulfonamide itself can be achieved from perfluorooctanesulfonyl fluoride via the azide, followed by reduction with Zn/HCl .

Molecular Structure Analysis

The molecular structure of perfluorooctanamide exhibits significant double bond character in the S-N bond, which leads to a considerable rotational barrier around this bond. This double bond character results in a preferred conformation where the N-alkyl groups are oriented opposite to the perfluorooctyl group to minimize steric crowding. The crystal structures of N-ethyl and N,N-diethyl perfluorooctanesulfonamide have been determined, showing the aforementioned characteristics .

Chemical Reactions Analysis

Perfluorooctanamide-related compounds, such as N-ethyl perfluorobutanesulfonamide, undergo oxidation reactions initiated by chlorine atoms and OH radicals. The primary products of chlorine atom initiated oxidation include ketones, aldehydes, and other partially identified products. These reactions suggest a plausible route by which perfluorooctanesulfonamides may serve as atmospheric sources of PFCAs. Notably, perfluorobutanesulfonate was not detected in significant amounts, but perfluoroalkanecarboxylates were observed in all samples, indicating the transformation of these compounds in the atmosphere .

Physical and Chemical Properties Analysis

Perfluorooctanamide and its derivatives are characterized by their resistance to wet and dry deposition, which allows them to have an atmospheric lifetime of 20-50 days. This enables substantial long-range atmospheric transport. The rate constants for reactions with chlorine atoms and OH radicals have been determined, indicating that reactions with OH radicals will be dominant in the troposphere. The physical and chemical properties of these compounds, such as their atmospheric reactivity and transport potential, make them of particular interest in environmental studies .

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Perfluorooctanamide, as part of the wider group of perfluorooctanesulfonate (PFOS) and related fluorochemicals, shows significant environmental persistence. Studies have found these compounds in human blood across several countries, indicating their global distribution and bioaccumulation in humans and wildlife (Kannan et al., 2004). These compounds originate from consumer products like carpets and upholstery and degrade into persistent metabolites like PFOS, accumulating in tissues.

Human Health and Endocrine Disruption

Perfluorooctanamide and related compounds have been linked to various human health issues, particularly in disrupting endocrine function. Studies indicate that these compounds can interfere with estrogen and androgen receptor functions, potentially leading to adverse health effects. This highlights the need for further research into their impact on hormonal regulatory pathways and health risks associated with exposure (Kjeldsen & Bonefeld‐Jørgensen, 2013).

Exposure Through Food and Drinking Water

One of the primary exposure routes to perfluorooctanamide and its derivatives is through food and drinking water. These compounds have been widely used in food packaging, surfactants, and other consumer products, leading to their presence in the global food supply and water sources. This widespread exposure necessitates monitoring and research into their environmental fate and biological effects (Domingo & Nadal, 2019).

Environmental and Biological Monitoring

Research has focused on monitoring the levels of perfluorooctanamide and related compounds in various environments and biological samples. Studies have been conducted to measure their concentrations in human blood, serum, and milk, providing valuable data for assessing human exposure and potential health risks. These findings are essential for understanding the distribution and impact of these compounds on human health and the environment (Kuklenyik et al., 2004).

Industrial and Commercial Applications

While the focus has been on the environmental and health impacts, perfluorooctanamide and its derivatives have been used extensively in industrial and commercial applications due to their unique properties. They serve as surfactants, lubricants, and in surface protection, making them valuable in various sectors despite their environmental and health concerns (Krafft, Chittofrati, & Riess, 2003).

Future Directions and Regulatory Concerns

Given the extensive use and persistence of perfluorooctanamide and related compounds, future research and regulatory actions are crucial. There is a need for continued monitoring, understanding their pathways of human exposure, and assessing their long-term health impacts. Regulatory efforts are required to manage and mitigate their environmental and health risks (Wang et al., 2017).

Safety And Hazards

Perfluorooctanamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMUDSKJLAUMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195123
Record name Perfluorooctanamide
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Molecular Weight

413.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorooctanamide

CAS RN

423-54-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide
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Record name Perfluorooctanamide
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Record name Perfluorooctanamide
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Record name Perfluorooctanamide
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Record name Perfluorooctanamide
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Synthesis routes and methods

Procedure details

A 3-1, four-necked, round-bottomed flask equipped with stirrer, thermometer, reflux condenser with bubble counter and inlet gas-tube, is charged with 745 g (1.74 mol) of methyl perfluorooctanoate and 1.5 l tetrahydrofurane. A stream of ammonia is passed from a pressure tank into the stirring solution. The ammonia feed rate is such that a negligible amount of gas is observed exiting the reactor as observed in the bubble counter. Temperature of the mixture increases to 40-50° C. Ammonium supply is continued until the temperature begins to decrease and an increasing volume of gas is observed exiting the reactor in the bubble counter . . . . After ending of ammonium supply, the mixture is left to stand for 12 hr. Solvent is removed under reduced pressure, yielding 712 g p perfluorooctanoic acid amide (99%), mp 136-137° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
DA Jackson, SA Mabury - Environmental science & technology, 2013 - ACS Publications
Polyfluorinated amides (PFAMs) are a class of compounds produced as byproducts of polyfluorinated sulfonamide synthesis by electrochemical fluorination (ECF). We measured four …
Number of citations: 30 pubs.acs.org
AM Al Sabagh, NG Kandil, AM Badawi… - Colloids and Surfaces A …, 2000 - Elsevier
… The aim of this work is to synthesize N-diethyoxylated perfluorooctanamide (FC), and alkylphenol ethoxylates (EO=10, 15, 20) phosphate esters in order to compare their surface activity…
Number of citations: 45 www.sciencedirect.com
C Kimura, K Kashiwaya, M Kobayashi… - Journal of the American …, 1984 - Springer
Sulfopropylation of perfluorooctanamide or its N-alkyl substituted derivatives gave products which were valuable as anionic surfactants. The amides were prepared by the reaction of …
Number of citations: 5 link.springer.com
Z Wang, W Li, X Zhao, D Zhu, J You - The Journal of Physical …, 2009 - ACS Publications
… isophthalates (PBI) end-capped with N-ethyl-pentadecafluorooctanamide were synthesized from dimethyl isophthalate, 1,4-butanediol, and N-(2-hydroxyethyl)-perfluorooctanamide …
Number of citations: 11 pubs.acs.org
PW Lee, A Saura‐Sanmartin… - Advanced Functional …, 2023 - Wiley Online Library
Supramolecular assembly for superhydrophobic coatings is known for its efficiency and efficacy. However, the mechanical fragility of the coatings limits their use as coating materials. …
Number of citations: 2 onlinelibrary.wiley.com
Y Xiao, SC Cheng, Y Feng, Z Shi, Z Huang, G Tsui… - Langmuir, 2021 - ACS Publications
… perfluorooctanamide. The increase of CA from 105.5 to 126.0 after the functionalization of the perfluorooctanamide … /nanostructure of the perfluorooctanamide-functionalized filter paper …
Number of citations: 8 pubs.acs.org
M Miyamoto, H Yamanaka, K Aoi, Y Sano, T Saegusa - Polymer journal, 1995 - nature.com
… N-Methyl-N-[2-(p-toluenesulfonyloxy)ethyl]perfluorooctanamide (3b) was prepared by the reaction of 1b with two-fold excess amounts of MeOTs at 1 10C for 3 days. The product was …
Number of citations: 9 www.nature.com
I Zabaleta, E Bizkarguenaga, DBO Nunoo… - … science & technology, 2018 - ACS Publications
… sulfonamide (FOSA), and perfluorooctanoic acid (PFOA) also formed over the course of the experiments, with the latter substance attributed to the presence of perfluorooctanamide …
Number of citations: 59 pubs.acs.org
PJ Krusic, AA Marchione, DC Roe - Journal of fluorine chemistry, 2005 - Elsevier
… Tetramethylsilane (TMS) and perfluorooctanamide were purchased from Aldrich and used without further purification. Perfluoro-1-heptene (>95% purity) was purchased from SynQuest …
Number of citations: 113 www.sciencedirect.com
LH Wang, YZ You - Gene Delivery, 2022 - Springer
Cationic polymers have become one of the most promising nonviral vectors for gene delivery. However, complex formation of anionic nucleic acid molecules and cationic polymers are …
Number of citations: 2 link.springer.com

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